molecular formula C7H9NO B2604835 5-ethyl-1H-pyrrole-2-carbaldehyde CAS No. 52115-68-1

5-ethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2604835
CAS No.: 52115-68-1
M. Wt: 123.155
InChI Key: DGWZGZSZVXVVPK-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Scientific Research Applications

5-Ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 5-ethyl-1H-pyrrole-2-carbaldehyde is the respiratory system . The compound interacts with the respiratory system, leading to changes in its function.

Mode of Action

The exact mode of action of This compound It is known that the compound interacts with its targets in the respiratory system, leading to changes in their function .

Biochemical Pathways

The biochemical pathways affected by This compound It is suggested that the compound may have a potential reducing ability for metal ions .

Result of Action

The molecular and cellular effects of This compound It is known that the compound interacts with the respiratory system, leading to changes in its function .

Biochemical Analysis

Biochemical Properties

It is known that pyrrole-2-carboxaldehyde derivatives, which include 5-Ethyl-1H-pyrrole-2-carbaldehyde, can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known that pyrrole-2-carboxaldehyde derivatives can be produced via the formation of 3-deoxy-D-glucose in the reaction course , suggesting that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde typically involves the functionalization of pyrrole derivatives. One common method is the Vilsmeier-Haack reaction, where pyrrole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the pyrrole ring.

Properties

IUPAC Name

5-ethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWZGZSZVXVVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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